molecular formula C9H13N5O B1440607 2-Hydrazino-5-(pyrrolidin-1-ylcarbonyl)pyrimidine CAS No. 1325306-68-0

2-Hydrazino-5-(pyrrolidin-1-ylcarbonyl)pyrimidine

Cat. No. B1440607
M. Wt: 207.23 g/mol
InChI Key: RQSFMLGZZFHGCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of 2-Hydrazino-5-(pyrrolidin-1-ylcarbonyl)pyrimidine consists of a pyrimidine ring attached to a pyrrolidine ring via a carbonyl group . The pyrimidine ring also has a hydrazino group attached to it .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Hydrazino-5-(pyrrolidin-1-ylcarbonyl)pyrimidine include its molecular formula (C9H13N5O), molecular weight (207.23 g/mol), and its structure . Additional properties like solubility, melting point, boiling point, and density were not found in the literature I retrieved .

Scientific Research Applications

Antimicrobial Activities

Research has shown that derivatives of pyrimidines, like 2-Hydrazino-5-(pyrrolidin-1-ylcarbonyl)pyrimidine, have significant antimicrobial activities. For instance, a study by Hossain and Bhuiyan (2009) synthesized several fused pyrimidines and thienopyrimidines, demonstrating their effectiveness against various microbial strains (Hossain & Bhuiyan, 2009). Similarly, Sharma et al. (2006) reported that novel pyrimido[4,5-d]pyrimidine derivatives bearing hydrazino substitutions exhibited potent antibacterial activities, especially against Gram-positive bacteria (Sharma, Rane, & Pandey, 2006).

Anticancer Potential

Pyrimidine derivatives have also been explored for their anticancer properties. Cocco et al. (2006) synthesized a new series of 2-amino-6-(2-alkyl or arylidenehydrazinyl)-4-(dialkylamino)pyrimidine-5-carbonitriles, which demonstrated inhibitory effects on a range of cancer cell lines (Cocco, Congiu, Lilliu, & Onnis, 2006).

Agricultural Applications

In agriculture, certain pyrimidine derivatives have shown potential as plant growth stimulants. Pivazyan et al. (2019) synthesized derivatives containing a pyrimidine fragment and observed a pronounced plant growth-stimulating effect (Pivazyan, Ghazaryan, Azaryan, & Yengoyan, 2019).

Ligand Synthesis

Pyrimidines have applications in the synthesis of ligands for complexation studies. Ivashchenko et al. (1980) synthesized various hydrazones and azo compounds using 2-hydrazino pyrimidines, facilitating studies on their complexation behavior and spectra (Ivashchenko, Zaitsev, Krikunova, & Poponova, 1980).

properties

IUPAC Name

(2-hydrazinylpyrimidin-5-yl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5O/c10-13-9-11-5-7(6-12-9)8(15)14-3-1-2-4-14/h5-6H,1-4,10H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQSFMLGZZFHGCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CN=C(N=C2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydrazino-5-(pyrrolidin-1-ylcarbonyl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydrazino-5-(pyrrolidin-1-ylcarbonyl)pyrimidine
Reactant of Route 2
Reactant of Route 2
2-Hydrazino-5-(pyrrolidin-1-ylcarbonyl)pyrimidine
Reactant of Route 3
2-Hydrazino-5-(pyrrolidin-1-ylcarbonyl)pyrimidine
Reactant of Route 4
2-Hydrazino-5-(pyrrolidin-1-ylcarbonyl)pyrimidine
Reactant of Route 5
Reactant of Route 5
2-Hydrazino-5-(pyrrolidin-1-ylcarbonyl)pyrimidine
Reactant of Route 6
2-Hydrazino-5-(pyrrolidin-1-ylcarbonyl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.